molecular formula C17H17ClN2O2S B2559912 Ethyl 5-methyl-3-(naphthylamino)-2,4-thiazolecarboxylate, hydrochloride CAS No. 1274904-24-3

Ethyl 5-methyl-3-(naphthylamino)-2,4-thiazolecarboxylate, hydrochloride

Cat. No.: B2559912
CAS No.: 1274904-24-3
M. Wt: 348.85
InChI Key: UPVPQOCCMLZRMS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. Without specific information, it’s difficult to provide a detailed description .


Synthesis Analysis

The synthesis of such compounds typically involves several steps, each requiring specific reagents and conditions . Without more specific information, it’s difficult to provide a detailed synthesis analysis.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups . Without more specific information, it’s difficult to provide a detailed chemical reactions analysis.

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems . Without specific information on this compound, it’s difficult to provide a detailed analysis of its mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . Without specific information on this compound, it’s difficult to provide a detailed safety and hazards analysis.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications . Without more specific information, it’s difficult to provide a detailed analysis of future directions.

Properties

IUPAC Name

ethyl 4-methyl-2-(naphthalen-1-ylamino)-1,3-thiazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S.ClH/c1-3-21-16(20)15-11(2)18-17(22-15)19-14-10-6-8-12-7-4-5-9-13(12)14;/h4-10H,3H2,1-2H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWISKXLAKKMWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC3=CC=CC=C32)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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